ethyl N-[(benzyloxy)carbonyl]phenylalanyltyrosinate
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Overview
Description
ETHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOATE typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of amide bonds, and esterification reactions. Common reagents used in these synthetic routes include benzyloxycarbonyl chloride, phenylalanine derivatives, and ethyl chloroformate. Reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also emphasizes the use of environmentally friendly reagents and solvents to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
ETHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOATE involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOATE can be compared with other similar compounds, such as:
Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate: This compound differs in the substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C28H30N2O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C28H30N2O6/c1-2-35-27(33)25(18-21-13-15-23(31)16-14-21)29-26(32)24(17-20-9-5-3-6-10-20)30-28(34)36-19-22-11-7-4-8-12-22/h3-16,24-25,31H,2,17-19H2,1H3,(H,29,32)(H,30,34) |
InChI Key |
MXDCALVQBWORSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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